molecular formula C18H23NO B1389216 N-Benzyl-2-(3-methylphenoxy)-1-butanamine CAS No. 1040689-24-4

N-Benzyl-2-(3-methylphenoxy)-1-butanamine

Cat. No.: B1389216
CAS No.: 1040689-24-4
M. Wt: 269.4 g/mol
InChI Key: RULGRYLJYCLOBQ-UHFFFAOYSA-N
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Description

N-Benzyl-2-(3-methylphenoxy)-1-butanamine is an organic compound with a complex structure that includes a benzyl group, a butanamine chain, and a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-(3-methylphenoxy)-1-butanamine typically involves the reaction of benzylamine with 3-methylphenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process may also involve the use of protective groups to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often involving advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-(3-methylphenoxy)-1-butanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The benzyl and methylphenoxy groups can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-Benzyl-2-(3-methylphenoxy)-1-butanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-2-(3-methylphenoxy)-1-butanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-2-(3-methylphenoxy)acetamide
  • N-Benzyl-2-(4-chloro-3-methylphenoxy)-N-methylacetamide
  • 2-Aminobenzothiazole
  • 4-Hydroxy-2-quinolones

Uniqueness

N-Benzyl-2-(3-methylphenoxy)-1-butanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and therapeutic potentials.

Properties

IUPAC Name

N-benzyl-2-(3-methylphenoxy)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-3-17(20-18-11-7-8-15(2)12-18)14-19-13-16-9-5-4-6-10-16/h4-12,17,19H,3,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULGRYLJYCLOBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNCC1=CC=CC=C1)OC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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